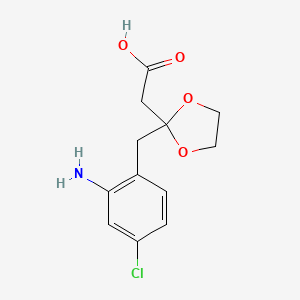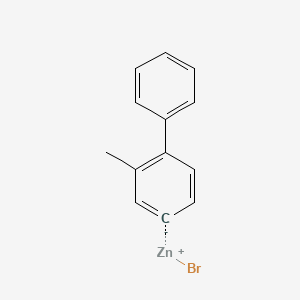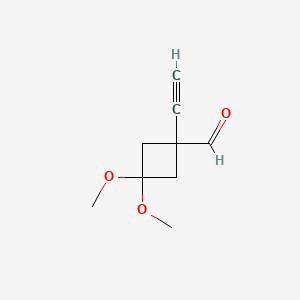
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde is an organic compound with the molecular formula C9H12O3. It is a cyclobutane derivative featuring an ethynyl group and two methoxy groups attached to the cyclobutane ring, along with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through or other ring-forming reactions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via or other alkynylation reactions.
Methoxylation: The methoxy groups are typically introduced through using methanol and an acid catalyst.
Aldehyde Formation: The aldehyde group can be introduced via oxidation of a primary alcohol or through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Addition: The ethynyl group can participate in addition reactions with hydrogen halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Addition: Hydrogen halides, electrophiles, and other addition reagents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted cyclobutane derivatives.
Addition: Addition products with ethynyl group.
Applications De Recherche Scientifique
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde involves its interactions with molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynylcyclobutane-1-carbaldehyde: Lacks the methoxy groups, resulting in different reactivity and properties.
3,3-Dimethoxycyclobutane-1-carbaldehyde: Lacks the ethynyl group, affecting its chemical behavior and applications.
1-Ethynyl-3-methoxycyclobutane-1-carbaldehyde: Contains only one methoxy group, leading to distinct chemical and biological properties.
Uniqueness
1-Ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde is unique due to the presence of both the ethynyl and methoxy groups, which confer specific reactivity and versatility in chemical synthesis and biological interactions. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1-ethynyl-3,3-dimethoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H12O3/c1-4-8(7-10)5-9(6-8,11-2)12-3/h1,7H,5-6H2,2-3H3 |
Clé InChI |
SXAPGWIHIJTHIO-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC(C1)(C=O)C#C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


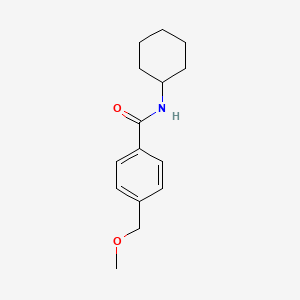

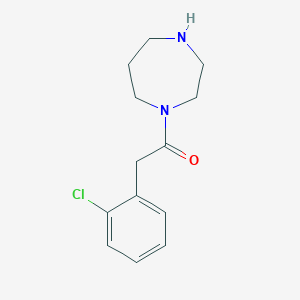
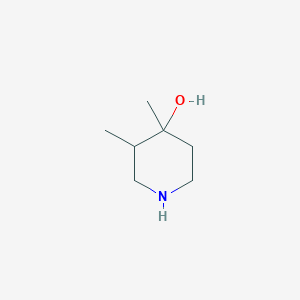
![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
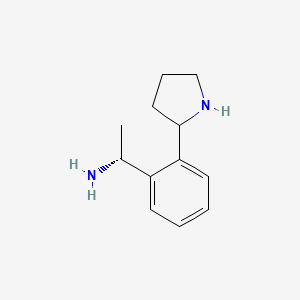
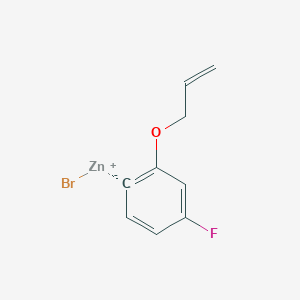
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
